molecular formula C12H18N2O4 B11712510 diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate

diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B11712510
M. Wt: 254.28 g/mol
InChI Key: BVXOGMFLZRZCBO-UHFFFAOYSA-N
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Description

Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the ester groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    Ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Has only one ester group, leading to different chemical properties and applications.

    1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid: The carboxylic acid groups provide different reactivity compared to the ester groups.

Uniqueness

Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both ester groups and the propan-2-yl substituent. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

diethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-5-17-11(15)9-7-10(12(16)18-6-2)14(13-9)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

BVXOGMFLZRZCBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)C)C(=O)OCC

Origin of Product

United States

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